molecular formula C21H20N4OS2 B2806174 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1172272-36-4

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone

Katalognummer: B2806174
CAS-Nummer: 1172272-36-4
Molekulargewicht: 408.54
InChI-Schlüssel: MIQDBXBQIUVAEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a thiazole core substituted with a pyrrole moiety at the 2-position and a piperidine ring linked to a benzo[d]thiazole group at the 4-position.

Eigenschaften

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c26-19(13-16-14-27-21(22-16)25-9-3-4-10-25)24-11-7-15(8-12-24)20-23-17-5-1-2-6-18(17)28-20/h1-6,9-10,14-15H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQDBXBQIUVAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CSC(=N4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone (referred to as Compound A) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of Compound A, supported by relevant data tables and case studies.

Synthesis

Compound A can be synthesized through a multi-step reaction involving key intermediates that include thiazole and pyrrole moieties. The synthesis typically involves:

  • Formation of Thiazole Ring : Utilizing thiosemicarbazides and appropriate aldehydes.
  • Pyrrole Integration : Achieved through cyclization reactions that incorporate pyrrole derivatives.
  • Final Coupling : The final product is obtained by coupling the thiazole-pyrrole intermediate with piperidine derivatives.

Antitumor Activity

Recent studies have indicated that Compound A exhibits significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)<10
Jurkat (T-cell leukemia)<15
HT-29 (colon carcinoma)<12

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as Bcl-2 family proteins .

Anticonvulsant Properties

In addition to its antitumor activity, Compound A has shown promise as an anticonvulsant agent. SAR studies revealed that modifications to the thiazole and piperidine components significantly affect anticonvulsant efficacy:

Modification TypeActivity Change
Addition of electron-donating groups on thiazoleIncreased potency
Substituted piperidine ringsVariable effects depending on substitution pattern

In vivo studies demonstrated that Compound A provided significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting its potential utility in treating epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of Compound A is closely related to its structural features. Key findings from SAR analyses include:

  • Thiazole Moiety : Essential for binding interactions with target proteins; modifications can enhance or reduce activity.
  • Pyrrole Integration : Contributes to the overall stability and bioavailability of the compound.
  • Piperidine Substituents : Influence pharmacokinetic properties and receptor affinity.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of Compound A in a xenograft model using A431 cells. The results showed a significant reduction in tumor volume compared to control groups, supporting its potential as a therapeutic agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of Compound A in models of oxidative stress-induced neuronal damage. The compound demonstrated a dose-dependent reduction in cell death, indicating its potential role in neuroprotection .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrrole derivatives exhibit significant anticancer properties. For instance, thiazole-linked compounds have been evaluated for their efficacy against various cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and HT-29 (colon cancer) using the MTT assay. Some derivatives showed remarkable effectiveness compared to standard treatments like harmine and cisplatin, suggesting that modifications to the thiazole moiety can enhance anticancer activity .

Anticonvulsant Properties

Thiazole-containing compounds have also been explored for their anticonvulsant effects. A study highlighted the synthesis of novel thiazole-integrated analogues that demonstrated potent activity in seizure models. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl ring significantly improved efficacy in animal models .

Neuroprotective Effects

The compound's ability to interact with neuroreceptors positions it as a candidate for neuroprotective therapies. Thiazoles are known to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A series of thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring led to enhanced cytotoxicity against HCT-116 cells, with IC50 values significantly lower than those of conventional chemotherapeutics .

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
Thiazole-AHCT-11615Cisplatin25
Thiazole-BHepG220Harmine30

Case Study 2: Anticonvulsant Activity

In another study, several thiazole-based compounds were evaluated for their anticonvulsant properties using the maximal electroshock seizure (MES) test. Compounds with electron-withdrawing groups exhibited superior protective effects against seizures .

CompoundMES ED50 (mg/kg)Protection (%)
Compound X24.38100
Compound Y88.2375

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine ring undergoes nucleophilic substitution at the nitrogen atom due to its lone pair availability. This facilitates:

  • Alkylation/Arylation : Reactions with alkyl/aryl halides (e.g., benzyl bromide, methyl iodide) to form quaternary ammonium salts. These reactions typically occur in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of bases like triethylamine yields acylated piperidine derivatives.

Key Example :

ReactantProductConditionsYieldSource
Benzyl bromideQuaternary ammonium saltDMF, 70°C, 12 h78%

Thiazole Ring Functionalization

The 2-(1H-pyrrol-1-yl)thiazole moiety participates in:

  • Electrophilic Substitution : Halogenation at the C5 position of thiazole using N-bromosuccinimide (NBS) or iodine in acetic acid .

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the C4 position, catalyzed by Pd(PPh₃)₄ in toluene/water (3:1) at 90°C .

Experimental Data :

Reaction TypeReagentCatalyst/SolventProductYield
BrominationNBSAcOH, 50°C5-Bromo-thiazole derivative85%
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, K₂CO₃, toluene/H₂OBiaryl-thiazole72%

Ethanone Linker Reactivity

The central ethanone group undergoes:

  • Knoevenagel Condensation : With active methylene compounds (e.g., malononitrile) in the presence of piperidine as a base, forming α,β-unsaturated ketones .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol .

Optimized Conditions :

  • Knoevenagel: Ethanol, piperidine (5 mol%), RT, 20 min → 89% yield .

  • Reduction: H₂ (1 atm), Pd/C (10 wt%), MeOH, 6 h → Quantitative conversion .

Benzo[d]thiazole Modifications

The benzo[d]thiazol-2-yl group exhibits:

  • Metalation at C2 : Directed ortho-metalation using LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., CO₂, aldehydes) .

  • Oxidation : Conversion to sulfoxide/sulfone derivatives using m-CPBA (meta-chloroperbenzoic acid).

Synthetic Pathway :

  • LDA, THF, −78°C

  • Electrophile (e.g., DMF) → Formylated benzo[d]thiazole (82%).

Multi-Component Reactions (MCRs)

The compound serves as a scaffold for MCRs:

  • Hantzsch Thiazole Synthesis : With α-haloketones and thiourea derivatives to form bis-thiazole systems .

  • Buchwald-Hartwig Amination : Coupling with aryl amines using Pd₂(dba)₃/Xantphos, yielding N-arylpiperidine derivatives .

Comparative Efficiency :

MCR TypeCatalystTemp (°C)Time (h)Yield
HantzschPiperidine70675%
BuchwaldPd₂(dba)₃1001268%

Stability and Degradation Pathways

  • Hydrolytic Degradation : The ethanone linker undergoes base-catalyzed hydrolysis (NaOH, H₂O/EtOH) to carboxylic acid derivatives.

  • Photodegradation : UV exposure (254 nm) induces C–S bond cleavage in the thiazole ring, forming pyrrole-amide fragments.

Kinetic Data :

ConditionHalf-Life (h)Major Degradant
pH 12, 25°C4.2Carboxylic acid
UV 254 nm1.5Pyrrole-amide

Computational Reactivity Insights

DFT studies (B3LYP/6-311+G**) reveal:

  • Electrophilic Sites : C5 of thiazole (Fukui index f⁻ = 0.12) and C3 of pyrrole (f⁻ = 0.09) .

  • Nucleophilic Sites : Piperidine nitrogen (f⁺ = 0.15).

This compound’s reactivity is exploitable for targeted derivatization in drug discovery, particularly for kinase inhibitors and antimicrobial agents . Future work should explore enantioselective modifications at the piperidine ring and late-stage functionalization via C–H activation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound Thiazole-pyrrole + piperidine-benzothiazole Thiazole, pyrrole, benzothiazole, piperidine, ketone ~423.5 (estimated)
5-aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one Pyrrolidinone + benzoimidazole + thiazole-naphthalene Benzoimidazole, thiazole, naphthalene, ketone ~450–500 (varies by substituent)
2-(Benzo[d]thiazol-2-yl)-1-(4-(tert-butyl)phenyl)-2-morpholinoethan-1-one Benzothiazole + morpholine + tert-butylphenyl Benzothiazole, morpholine, ketone 352.2383 (observed via HRMS)
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone + benzothiazole + allyl Benzothiazole, pyrazolone, allyl ~325–350 (estimated)

Key Observations :

  • Heterocyclic Diversity: The target compound’s combination of pyrrole, thiazole, and benzothiazole is distinct from analogs such as Patel et al.’s pyrrolidinone derivatives (benzoimidazole and naphthalene) and Chakib et al.’s pyrazolone-benzothiazole hybrids .
  • Electron-Withdrawing Groups: The ketone in the target compound and its analogs (e.g., Patel’s pyrrolidinones and Chakib’s pyrazolones) may enhance reactivity in nucleophilic additions or condensations .

Spectroscopic and Crystallographic Data

  • HRMS Analysis : reports HRMS(ESI) data for a benzothiazole-morpholine analog (m/z 352.2383 [M+H]+), highlighting the utility of mass spectrometry in verifying molecular formulas . The target compound’s predicted molecular ion (~424.5 [M+H]+) would require similar validation.
  • The piperidine ring in the target compound may exhibit puckering (e.g., chair or boat conformations), affecting its 3D interactions .

Q & A

Q. How can researchers optimize synthetic routes to achieve high yields and purity of the compound?

The synthesis of this structurally complex compound requires multi-step protocols involving heterocyclic coupling and functional group transformations. Key steps include:

  • Coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig amination to link the thiazole-pyrrole and benzothiazole-piperidine moieties .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product with >95% purity .

Q. What spectroscopic and analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra identify proton environments (e.g., pyrrole NH at δ 10–12 ppm, thiazole C-H at δ 7–8 ppm) and confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ ion) and verifies synthetic success .
  • X-ray crystallography : For unambiguous 3D structural assignment, single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be refined using SHELXL .

Q. How should researchers assess purity and detect impurities in synthesized batches?

  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with photodiode array detection identifies impurities at 254 nm .
  • Melting point analysis : Sharp melting points (±2°C) indicate high crystallinity and purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within 0.3% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Data collection : Use synchrotron radiation or low-temperature (100 K) X-ray diffraction to enhance resolution (<0.8 Å). SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., piperidine N-H···O interactions) .
  • Puckering analysis : For the piperidine ring, apply Cremer-Pople parameters (θ, φ) to quantify non-planarity and correlate with biological activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to benzothiazole-recognizing receptors (e.g., kinase domains). Optimize force fields (AMBER/CHARMM) for π-π stacking and hydrogen-bonding interactions .
  • MD simulations : GROMACS-based simulations (50 ns, NPT ensemble) assess stability of ligand-protein complexes in physiological conditions .

Q. How to design structure-activity relationship (SAR) studies for pharmacological profiling?

  • Analog synthesis : Modify substituents (e.g., replace pyrrole with imidazole, vary benzothiazole substituents) to evaluate bioactivity trends .
  • In vitro assays : Test kinase inhibition (IC₅₀ via ADP-Glo™ assay) or antiproliferative activity (MTT assay on cancer cell lines) .
  • Data normalization : Use Z-score standardization to compare activity across analogs and minimize batch-to-batch variability .

Q. How to address contradictions in bioactivity data across experimental models?

  • Control standardization : Ensure consistent cell line passage numbers, serum concentrations, and incubation times .
  • Metabolic stability assays : LC-MS/MS quantifies compound degradation in liver microsomes to rule out false negatives .
  • Statistical reconciliation : Apply Bayesian meta-analysis to integrate discordant data (e.g., conflicting IC₅₀ values) and identify confounding variables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.